molecular formula C20H16F3N5O2S2 B2936094 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 847400-48-0

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2936094
CAS No.: 847400-48-0
M. Wt: 479.5
InChI Key: QOKORXBNVGAVNQ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a methyl group at position 4, a benzo[d]thiazol-2-one moiety at position 5 (via a methylene linker), and a thioether bridge connecting to an acetamide group substituted with a 2-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzo[d]thiazol-2-one moiety may contribute to π-π stacking or hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2S2/c1-27-16(10-28-14-8-4-5-9-15(14)32-19(28)30)25-26-18(27)31-11-17(29)24-13-7-3-2-6-12(13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKORXBNVGAVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide , also known by its CAS number 847400-53-7, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article compiles findings from various studies to provide an overview of its biological activity, including its potential anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O4S2C_{21}H_{19}N_{5}O_{4}S_{2}, with a molecular weight of 469.5 g/mol. The compound contains multiple functional groups that contribute to its biological activity, including a thiazole ring and a triazole moiety.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound .

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). In vitro assays indicated that it induces apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM) similar to established anticancer agents .
Cell LineIC50 (μM)Effect
A4311.5Apoptosis induction
A5492.0Cell cycle arrest
H12991.8Inhibition of migration

2. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in preclinical models.

  • In Vivo Studies : In carrageenan-induced paw edema models, the compound showed an edema inhibition rate of approximately 84.43%, comparable to standard anti-inflammatory drugs like diclofenac sodium .
CompoundEdema Inhibition (%)IC50 (μM)
Test Compound84.430.031
Diclofenac Sodium83.68N/A

3. Antimicrobial Activity

The antimicrobial properties of the compound have been explored against various pathogens.

  • Efficacy Against Bacteria : The compound exhibited minimum inhibitory concentrations (MICs) against common pathogens such as E. coli and Pseudomonas aeruginosa.
PathogenMIC (μg/mL)
E. coli32
Pseudomonas aeruginosa16

Case Studies

Several case studies have investigated the therapeutic potential of similar compounds derived from benzothiazole and triazole.

  • Study on Benzothiazole Derivatives : A study synthesized multiple benzothiazole derivatives and assessed their biological activities, concluding that compounds with specific substitutions exhibited enhanced anticancer and anti-inflammatory effects compared to their parent structures .
  • Evaluation of Triazole Compounds : Another research focused on triazole-based compounds, revealing significant inhibition of p38α MAPK pathway, which is crucial in inflammatory responses .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The benzo[d]thiazol-2-one group in the target compound is unique compared to phenylthio () or pyrazinyl () substituents. This moiety may enhance binding to targets like kinases or proteases due to its electron-deficient aromatic system .
  • The trifluoromethylphenyl group, shared with ’s analogue, likely improves metabolic stability and membrane permeability compared to fluorophenyl () or methoxyphenyl () groups .

Synthetic Pathways :

  • Similar compounds are synthesized via S-alkylation of triazole-thiol intermediates with α-halogenated acetamides (e.g., 2-bromoacetamide) under basic conditions . confirms this method’s applicability for generating stable thioether linkages .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in the target compound (inferred from ) suggest a thione tautomer dominates, similar to triazole-thiones in .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

  • Methodology :

  • Step 1 : Begin with the coupling of 2-oxobenzo[d]thiazole derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol precursors via nucleophilic substitution. Ethanol or dioxane under reflux (70–80°C, 6–8 hours) is effective for thioether bond formation .
  • Step 2 : Introduce the trifluoromethylphenyl acetamide moiety using chloroacetyl chloride in the presence of triethylamine (1:1.2 molar ratio) to minimize side reactions .
  • Purity Optimization : Recrystallize from ethanol-DMF (3:1 v/v) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve tautomeric equilibria (e.g., thione-thiol forms). DMSO-d₆ is preferred for observing exchangeable protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~508.09 Da) .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in amber glass vials under argon at –20°C. Avoid moisture and light, as the thioether and trifluoromethyl groups are prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can computational methods predict this compound’s binding affinity and selectivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., tyrosine kinases or tubulin). Focus on the benzo[d]thiazol-2-one and triazole moieties for hydrogen bonding and π-π interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

  • Methodology :

  • Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor). If rapid degradation occurs, modify the triazole-thioacetamide backbone with methyl or halogen substituents .
  • Solubility Enhancement : Use PEG-400 or cyclodextrin-based formulations for in vivo studies to improve bioavailability .

Q. How can tautomeric equilibria in spectral data be experimentally resolved?

  • Methodology :

  • Variable-Temperature NMR : Analyze ¹H NMR in DMSO-d₆ from 25°C to 80°C to observe thione (sharp singlet at ~13.5 ppm) ↔ thiol tautomer shifts .
  • Computational Analysis : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09, B3LYP/6-311+G(d,p)) to identify dominant tautomers .

Q. What derivative design principles improve metabolic stability without compromising activity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
  • Salt Formation : Synthesize sodium or potassium salts of the thiol group to enhance aqueous solubility and reduce plasma protein binding .

Notes

  • Advanced questions emphasize mechanistic insights, while basic questions focus on reproducible protocols.
  • Computational integration (e.g., AI-driven reaction optimization) is critical for accelerating discovery .

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